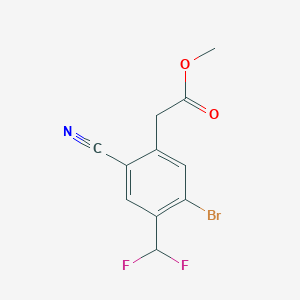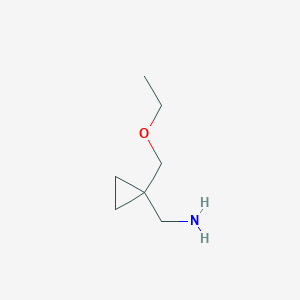
(1-(Ethoxymethyl)cyclopropyl)methanamine
Overview
Description
“(1-(Ethoxymethyl)cyclopropyl)methanamine” is a chemical compound with the molecular formula C7H15NO. It is also known as “{[1-(ethoxymethyl)cyclopropyl]methyl}amine hydrochloride” with the CAS Number: 1332529-10-8 .
Molecular Structure Analysis
The molecular structure of “(1-(Ethoxymethyl)cyclopropyl)methanamine” can be represented by the InChI code: 1S/C7H15NO.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine group via an ethoxymethyl group.Physical And Chemical Properties Analysis
“(1-(Ethoxymethyl)cyclopropyl)methanamine” has a molecular weight of 165.66 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemoenzymatic Synthesis
(1-(Ethoxymethyl)cyclopropyl)methanamine has been explored in the chemoenzymatic synthesis of key chiral intermediates for CRF-1 receptor antagonists. This process, explored by Parker et al. (2012), utilized leucine dehydrogenase for the reductive amination of cyclopropylglycine, a critical step in the synthesis pathway.
Synthesis of Nucleoside Analogues
The compound is also involved in the synthesis of novel cyclopropane nucleoside analogues, as described by Grangier et al. (1994) in their study. These analogues have potential applications in the development of new therapeutic agents, particularly in antiviral and anticancer research.
Gold-Catalyzed Chemical Transformations
Hiault et al. (2016) explored the gold-catalyzed rearrangement of methoxymethyl ethers derived from (1-(Ethoxymethyl)cyclopropyl)methanamine, leading to various chemical transformations. This research highlights the compound's role in facilitating complex chemical reactions, essential for synthetic chemistry.
Asymmetric Synthesis
In the field of asymmetric synthesis, Miura et al. (2016) demonstrated the use of (1-(Ethoxymethyl)cyclopropyl)methanamine in the rhodium-catalyzed cyclopropanation reaction. This study showcases its application in producing boryl-substituted cyclopropylmethanamines, which are valuable in creating compounds with a quaternary stereocenter.
Formation of Cyclopropylamines
Gillaspy et al. (1995) developed a method for the formation of cyclopropylamines using [(1-ethoxycyclopropyl)oxy]trimethylsilane, as detailed in their research. This method is significant for synthesizing various cyclopropylamines, including the previously unreported tricyclopropylamine.
Enantioselective Synthesis of Homophenylalanine Analogs
Demir et al. (2004) conducted a study on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, using intermediates derived from (1-(Ethoxymethyl)cyclopropyl)methanamine. Their research contributes to the development of conformationally restricted homophenylalanine analogs, relevant in peptide and protein engineering.
properties
IUPAC Name |
[1-(ethoxymethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-7(5-8)3-4-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAVXRSMSAODPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethoxymethyl)cyclopropyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



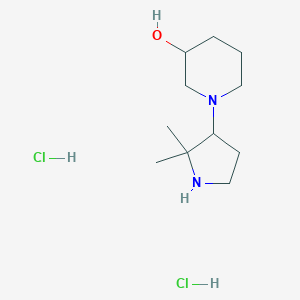
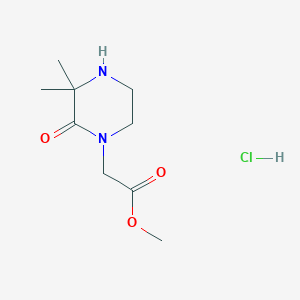
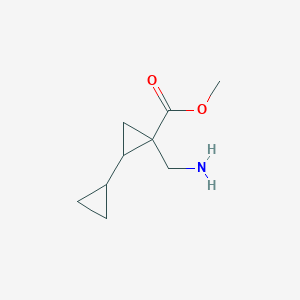
![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![2-Benzyl-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1486295.png)
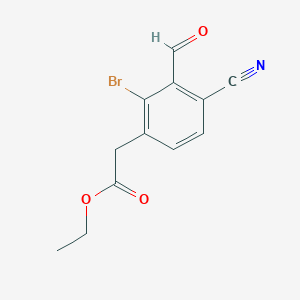
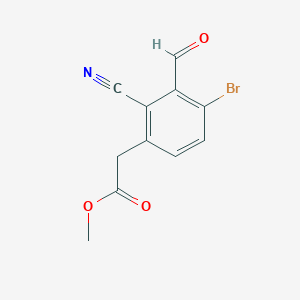
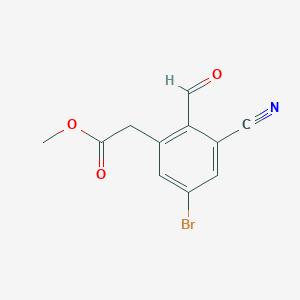
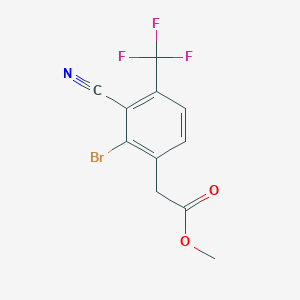
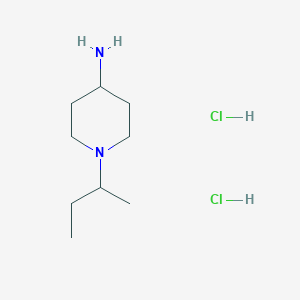
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)


